7-Azidoheptanoic Acid

Beschreibung

Eigenschaften

IUPAC Name |

7-azidoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFLEAPQHWPYTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

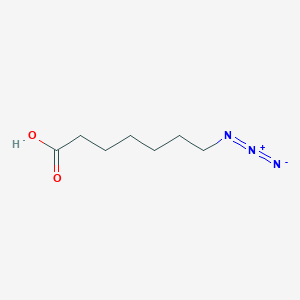

Canonical SMILES |

C(CCCN=[N+]=[N-])CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Azidoheptanoic Acid: A Strategic Linker in Chemical Biology and PROTAC Design

Executive Summary

7-Azidoheptanoic acid is a heterobifunctional linker and medium-chain fatty acid derivative characterized by a terminal azide group (

In modern drug discovery, particularly within Targeted Protein Degradation (TPD) and PROTAC (Proteolysis Targeting Chimera) development, this molecule serves as a critical "spacer" reagent. It enables the precise conjugation of E3 ligase ligands to Proteins of Interest (POI) ligands via bioorthogonal "Click Chemistry" (CuAAC). Unlike polyethylene glycol (PEG) linkers, the hydrophobic alkyl chain of 7-azidoheptanoic acid influences cell permeability and the formation of the ternary complex by imposing specific steric constraints.

This guide details the physicochemical properties, safety protocols (specifically the "Rule of Three" for azides), synthesis methodologies, and its application in linkerology.

Part 1: Chemical Architecture & Safety Profiling

Physicochemical Properties[1][2]

-

Molecular Formula:

[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Molecular Weight: 171.20 g/mol

-

Appearance: Colorless to pale yellow oil.[4]

-

Solubility: Soluble in DCM, DMF, DMSO, Methanol; sparingly soluble in water.

Azide Safety: The "Rule of Three"

Working with organic azides requires rigorous safety assessment to prevent explosive decomposition. We validate the stability of 7-azidoheptanoic acid using the C/N Ratio Rule , which dictates that the number of carbon (

Calculation for 7-Azidoheptanoic Acid (

Verdict: The compound sits exactly on the threshold of stability. It can be isolated as a neat liquid but must be handled with specific precautions:

-

Storage: Store at -20°C in the dark.

-

Heat: Do not heat neat material above 40°C.

-

Light: Protect from direct UV exposure (amber vials recommended).

Part 2: Experimental Protocol – Synthesis & Characterization

Objective: Synthesize 7-azidoheptanoic acid from 7-bromoheptanoic acid via nucleophilic substitution.

Reagents & Materials[4][7]

-

Nucleophile: Sodium Azide (

) (Caution: Acutely Toxic) -

Solvent: Dimethylformamide (DMF) or DMSO (anhydrous)

-

Workup: Ethyl Acetate, 1M HCl, Brine,

.

Step-by-Step Synthesis Workflow

-

Preparation: In a round-bottom flask, dissolve 7-bromoheptanoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Azidation: Add Sodium Azide (1.5 eq) carefully.

-

Note:

is not soluble in DCM/Ether; DMF is required for the

-

-

Reaction: Stir the mixture at ambient temperature (20–25°C) for 18–24 hours.

-

Critical: Do not heat significantly.[8] The reaction proceeds well at RT due to the primary alkyl bromide's reactivity.

-

-

Quenching & Extraction:

-

Dilute reaction with water (5x volume).

-

Acidify carefully to pH ~2 with 1M HCl (to ensure the carboxylic acid is protonated for organic extraction).

-

Extract with Ethyl Acetate (3x).

-

Safety Note: Do not use Dichloromethane (DCM) if residual sodium azide is present, as explosive diazidomethane can form.

-

-

Purification: Wash combined organics with water (to remove DMF) and brine. Dry over

, filter, and concentrate under reduced pressure (keep bath <35°C).

Analytical Validation

To confirm identity and purity, verify the following spectral signatures:

| Method | Characteristic Signal | Interpretation |

| FT-IR | ~2090–2110 cm⁻¹ | Strong, sharp peak indicating the Azide ( |

| 1H-NMR | ~3.25 ppm (t) | Triplet corresponding to |

| 1H-NMR | ~2.35 ppm (t) | Triplet corresponding to |

Part 3: Strategic Application – Linkerology in PROTACs

In PROTAC design, the linker is not merely a connector; it determines the ternary complex geometry (Target-PROTAC-E3 Ligase).[] 7-Azidoheptanoic acid provides a hydrophobic, semi-flexible chain of approximately 9–11 Å in length.

The "Click" Logic

The carboxylic acid end is conjugated to an amine-containing ligand (e.g., Lenalidomide for Cereblon E3 ligase) via amide coupling. The azide end remains available for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-tagged Target Ligand.

Visualization: PROTAC Synthesis Workflow

The following diagram illustrates the convergent synthesis strategy using 7-azidoheptanoic acid.

Figure 1: Convergent synthesis workflow utilizing 7-Azidoheptanoic Acid to assemble a Heterobifunctional PROTAC.

Part 4: Mechanism of Action (The Click Interface)

The utility of 7-azidoheptanoic acid relies on the bioorthogonality of the azide group. The primary reaction used is the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Reaction Mechanism

-

Cu(I) Coordination: Copper coordinates with the alkyne on the target ligand.

-

Azide Binding: The terminal azide of the 7-azidoheptanoic acid linker coordinates to the copper center.

-

Ring Closure: A 1,2,3-triazole ring is formed. This ring is chemically inert, stable against proteases, and mimics a peptide bond electronically, making it ideal for biological systems.

Figure 2: Simplified mechanism of the CuAAC reaction forming the stable triazole bridge.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22907807, 7-Azidoheptanoic acid. Retrieved from [Link]

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[8] Angewandte Chemie International Edition. (Foundational text on Azide stability and C/N ratios).

-

Stanford University Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link][5]

- Beshara, C.S., et al. (2010).Synthesis of 7-bromoheptanoic acid derivatives. Journal of Medicinal Chemistry (Contextualizing the precursor).

- Maple, H.J., et al. (2012).Automated chemical synthesis of peptoid-based PROTACs. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. 7-azidoheptanoic acid|lookchem [lookchem.com]

- 2. 7-Azidoheptanoic acid [synhet.com]

- 3. 7-Azido-heptanoic acid | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 6. 7-Bromoheptanoic acid | 30515-28-7 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. safety.fsu.edu [safety.fsu.edu]

7-Azidoheptanoic Acid CAS number 135920-28-4

An In-depth Technical Guide to 7-Azidoheptanoic Acid (CAS 135920-28-4)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 7-Azidoheptanoic Acid. It moves beyond a simple recitation of facts to provide field-proven insights into its application, the rationale behind experimental choices, and detailed protocols for its effective use.

Introduction: The Strategic Value of a Bifunctional Linker

7-Azidoheptanoic acid is a cornerstone molecule in the field of bioconjugation and chemical biology. Its strategic value lies in its bifunctional nature: it possesses a terminal carboxylic acid and a terminal azide group, connected by a seven-carbon aliphatic chain. This structure allows it to act as a versatile heterobifunctional crosslinker, bridging two different molecular entities with precision and efficiency.

The carboxylic acid provides a classic handle for covalent modification, most commonly through the formation of an active ester that readily reacts with primary amines, such as the lysine residues on the surface of proteins.[1][2] The azide group, on the other hand, is a bioorthogonal moiety—it is chemically inert within complex biological systems until it is introduced to a specific reaction partner.[][4] This orthogonality is the foundation of its utility in "click chemistry," enabling highly specific and high-yield conjugation reactions in aqueous environments.[5][6]

This guide will dissect the properties, synthesis, and core applications of 7-Azidoheptanoic Acid, providing both the theoretical underpinnings and practical methodologies required for its successful implementation in research and development.

Core Physicochemical & Handling Properties

A thorough understanding of a reagent's properties is fundamental to its effective use. The key characteristics of 7-Azidoheptanoic Acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 135920-28-4 | [7][8] |

| Molecular Formula | C₇H₁₃N₃O₂ | [7][9] |

| Molecular Weight | 171.20 g/mol | [7] |

| Appearance | Colorless Clear Liquid | [7] |

| Purity | Typically ≥95% | [7][8] |

| Storage | Store in a cool, dark, and well-ventilated place.[10] Sealed drying (25°C) is also recommended.[9] | |

| Solubility | Soluble in water. |

Expert Insight on Handling & Storage: Organic azides are potentially energetic compounds, though the risk is significantly lower for alkyl azides compared to aryl azides, especially when not in pure, concentrated form. Standard laboratory precautions are sufficient. Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] For long-term stability, storage under an inert gas like argon or nitrogen is recommended to prevent potential degradation from air exposure.

Synthesis and Quality Control

7-Azidoheptanoic acid is typically synthesized on demand for research purposes.[8] A common synthetic route involves the nucleophilic substitution of a terminal halide on a heptanoic acid derivative with an azide salt, such as sodium azide. For example, starting from 7-bromoheptanoic acid, the bromide can be displaced by the azide ion in a polar aprotic solvent.

Causality in Purification & Analysis: Given its intended use in sensitive biological applications, purity is paramount. The presence of unreacted starting material or side products can lead to ambiguous results in downstream conjugation experiments. Therefore, rigorous quality control is essential. A suite of analytical techniques is employed to validate the identity and purity of 7-Azidoheptanoic acid:

-

Mass Spectrometry (LCMS or GCMS): Confirms the correct molecular weight.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Verifies the chemical structure and the absence of impurities.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides definitive evidence of the characteristic azide (N₃) stretch, typically appearing as a sharp, strong peak around 2100 cm⁻¹.[8]

-

High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the final product.[8]

The Core Application: A Two-Step Strategy for Bioconjugation

The primary utility of 7-Azidoheptanoic acid is to install an azide handle onto a biomolecule of interest (e.g., a protein, peptide, or amine-modified oligonucleotide). This is typically a two-stage process: first, activating the carboxylic acid to react with the biomolecule, and second, using the newly installed azide for a subsequent click chemistry reaction.

Stage 1: Amine-Reactive Conjugation via NHS Ester Activation

The carboxylic acid of 7-Azidoheptanoic acid is not inherently reactive towards amines under physiological conditions. It must first be activated. The most common and reliable method is its conversion to an N-hydroxysuccinimide (NHS) ester.[2] This is a self-validating system: NHS esters are stable enough to be isolated but highly reactive with primary amines (e.g., lysine side chains) in a pH range of 7-9, forming a stable amide bond.[2]

-

Dissolution: Dissolve 1 equivalent of 7-Azidoheptanoic Acid in a suitable anhydrous organic solvent (e.g., Dichloromethane or DMF).

-

Activation Reagents: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling reagent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Reaction: Stir the mixture at room temperature for 4-12 hours under an inert atmosphere.

-

Purification: If using DCC, the dicyclohexylurea byproduct precipitates and can be removed by filtration. The solvent is then removed under reduced pressure, and the resulting NHS ester can be purified by silica gel chromatography if necessary.

-

Validation: Confirm the formation of the NHS ester via NMR and Mass Spectrometry.

Stage 2: Bioorthogonal Ligation via Click Chemistry

Once the biomolecule is "tagged" with the azide group, this handle can be used for highly specific ligation reactions. The two predominant forms of click chemistry employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Staudinger Ligation.

This reaction is the gold standard of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[5][11] It is renowned for its high efficiency, specificity, and tolerance of a wide range of functional groups and aqueous conditions.[5][12]

Expert Insight: The choice of copper source and ligand is critical. A common practice is to generate the active Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[13] The addition of a copper-chelating ligand can both accelerate the reaction and protect the biomolecule from potential oxidative damage caused by reactive oxygen species.[13]

For applications where copper toxicity is a concern (e.g., live-cell labeling), the Staudinger Ligation offers a powerful metal-free alternative.[] This reaction occurs between an azide and a specifically engineered triarylphosphine (bearing an ortho-ester group), ultimately forming a stable amide bond.[4][14]

Causality of Choice (CuAAC vs. Staudinger): The decision between CuAAC and Staudinger Ligation is driven by the experimental context.

-

Choose CuAAC for: In vitro conjugations where speed and efficiency are paramount and potential copper effects are negligible or can be mitigated by purification.

-

Choose Staudinger Ligation for: In vivo or live-cell applications where the presence of a metal catalyst is cytotoxic or would interfere with biological processes.[] It is a cornerstone of bioorthogonal chemistry for this reason.

Integrated Experimental Workflow: Labeling a Protein

The following workflow demonstrates how 7-Azidoheptanoic acid is used to label a protein with a fluorescent dye.

-

Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5. The concentration should typically be 1-10 mg/mL.

-

NHS Ester Reaction: Add a 10- to 20-fold molar excess of freshly prepared 7-Azidoheptanoic Acid-NHS Ester (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Removal of Excess Reagent: Purify the azide-labeled protein from the excess NHS ester and reaction byproducts using a desalting column or dialysis.

-

Click Reaction (CuAAC Example):

-

To the purified azide-labeled protein, add a 5- to 10-fold molar excess of the alkyne-functionalized fluorescent dye.

-

Prepare a fresh catalyst solution containing CuSO₄, a ligand (e.g., TBTA), and sodium ascorbate in an appropriate buffer.

-

Add the catalyst solution to the protein/dye mixture.

-

-

Final Incubation & Purification: Allow the click reaction to proceed for 1 hour at room temperature. Purify the final fluorescently labeled protein conjugate using size-exclusion chromatography or another appropriate method to remove the excess dye and catalyst components.

-

Characterization: Confirm successful labeling using techniques like SDS-PAGE (observing a shift in molecular weight) and UV-Vis spectroscopy (to determine the degree of labeling).

Conclusion

7-Azidoheptanoic Acid, with its CAS number 135920-28-4, is more than just a chemical reagent; it is a strategic tool that enables the precise and modular construction of complex biomolecular conjugates. Its seven-carbon spacer provides optimal distance and flexibility, while its dual functionalities—the amine-reactive carboxylic acid and the bioorthogonal azide—offer a robust and validated pathway for labeling and modification. By understanding the causality behind its activation and the distinct advantages of different click chemistry platforms, researchers can confidently deploy this molecule to advance programs in drug discovery, diagnostics, and fundamental biological research.

References

-

Agard, N., et al. (2006). A comparative study of bioorthogonal reactions with azides. ACS Chemical Biology, 1(10):644-648. Available at: [Link]

-

PubChem. Heptanoic Acid. Available at: [Link]

- Google Patents. CN103319358B - Preparation method of 7-amino heptanoic acid.

- Google Patents. WO2022049211A1 - Methods for the preparation of bioconjugates.

-

ResearchGate. Intramolecular Staudinger Ligation: A Powerful Ring-Closure Method To Form Medium-Sized Lactams. Available at: [Link]

-

Middle East Technical University. The preparation of azido amino acids and the application of native chemical ligation in the synthesis of chlorotoxin. Available at: [Link]

-

National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]

-

ResearchGate. Recent applications of click chemistry in drug discovery. Available at: [Link]

-

MDPI. Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Available at: [Link]

-

PubMed. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Available at: [Link]

-

Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Available at: [Link]

-

PubMed. Staudinger ligation of alpha-azido acids retains stereochemistry. Available at: [Link]

-

MDPI. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Available at: [Link]

-

SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]

-

MDPI. Hyaluronic Acid Bioconjugates for the Delivery of Bioactive Molecules. Available at: [Link]

-

ResearchGate. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Available at: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Wikipedia. Click chemistry. Available at: [Link]

-

PubChem. 7-Formylheptanoic acid. Available at: [Link]

-

Agilent. Heptanoic Acid - Safety Data Sheet. Available at: [Link]

-

PubChem. 7-Cyanoheptanoic acid. Available at: [Link]

Sources

- 1. WO2022049211A1 - Methods for the preparation of bioconjugates - Google Patents [patents.google.com]

- 2. アジド酢酸NHSエステル | Sigma-Aldrich [sigmaaldrich.com]

- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. 7-Azido-heptanoic acid | CymitQuimica [cymitquimica.com]

- 8. 7-Azidoheptanoic acid [synhet.com]

- 9. 7-azidoheptanoic acid, CasNo.135920-28-4 Suzhou Sibian Chemical Technology Co., Ltd China (Mainland) [sibian.lookchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Click Chemistry [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. Staudinger Ligation [sigmaaldrich.com]

A Senior Application Scientist's Guide to 7-Azidoheptanoic Acid: A Bifunctional Crosslinker for Advanced Bioconjugation and Drug Development

Executive Summary

In the landscape of modern molecular biology and therapeutic development, the precise and stable linkage of different molecular entities is paramount. Bifunctional crosslinkers are the workhorses that enable these connections, and among them, 7-Azidoheptanoic Acid has emerged as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of 7-Azidoheptanoic Acid, detailing its core chemical principles, field-proven applications, and step-by-step protocols. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind experimental choices, ensuring that the reader can not only replicate but also innovate upon these foundational techniques. We will dissect its dual functionalities—the carboxyl group for classical amine coupling and the azide group for bioorthogonal "click" chemistry—providing a comprehensive manual for its effective implementation in protein modification, surface functionalization, and the construction of complex drug delivery systems.

The Molecular Architecture: Understanding the Bifunctional Advantage

At its core, 7-Azidoheptanoic Acid is a linker molecule featuring two distinct reactive functional groups at opposite ends of a seven-carbon aliphatic chain. This structural design is the key to its utility.

-

The Carboxylic Acid (-COOH) Terminus: This group provides a classic, robust handle for covalent modification. It can be readily activated to react with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins, forming a highly stable amide bond.

-

The Azide (-N₃) Terminus: This group is the gateway to a suite of highly specific and efficient bioorthogonal reactions. The azide is exceptionally stable under most biological conditions and does not react with native functional groups found in proteins, nucleic acids, or cells. Its reactivity is "unlocked" only in the presence of a specific reaction partner, most commonly an alkyne or a phosphine.

-

The Heptanoic Acid Spacer: The seven-carbon chain provides a flexible spacer arm, which is critical for mitigating steric hindrance between the conjugated molecules. This separation can preserve the biological activity of proteins and allow other conjugated moieties to interact effectively with their targets.

| Property | Value | Reference |

| IUPAC Name | 7-azidoheptanoic acid | [1] |

| CAS Number | 135920-28-4 | [1][2][3] |

| Molecular Formula | C₇H₁₃N₃O₂ | [2] |

| Molecular Weight | ~171.2 g/mol | [2][4] |

| Appearance | Colorless Clear Liquid / White to Almost white powder | [4][5] |

The Chemistry of the Dual-Reactive Ends

The true power of 7-Azidoheptanoic Acid lies in the ability to selectively address each functional group. This section details the primary reaction mechanisms that researchers can exploit.

The Carboxylic Acid: Amine-Reactive Conjugation

The most common strategy for utilizing the carboxylic acid is its conversion into a more reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester.[6] This activation is a cornerstone of bioconjugation chemistry.

The Causality of Choice: NHS esters are favored for their high reactivity towards primary amines at physiological to slightly basic pH (7.2-8.5) and their ability to form stable, irreversible amide linkages under aqueous conditions suitable for sensitive biomolecules.[][] The reaction is rapid and highly selective, minimizing side reactions.[]

Caption: NHS ester activation and subsequent amine conjugation workflow.

The Azide: Bioorthogonal Ligation Chemistries

The azide group remains inert during the amine conjugation step, ready for a second, orthogonal reaction. This allows for the precise, stepwise assembly of complex molecular constructs.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click chemistry" reaction. It involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[9][10] The reaction is extremely efficient, high-yielding, and tolerant of a wide range of functional groups and aqueous conditions.[10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper catalysts are undesirable due to potential toxicity (e.g., in live cells), SPAAC is the preferred method.[11] This reaction uses a strained cyclooctyne derivative, which reacts spontaneously with an azide without the need for a catalyst.[11][12]

-

Staudinger Ligation: An alternative bioorthogonal reaction involves the reaction of the azide with a specifically engineered triarylphosphine.[13][14] This reaction forms a stable amide bond and is also catalyst-free, making it suitable for in vivo applications.[13][]

Caption: Key bioorthogonal reactions involving the azide terminus.

Field-Proven Applications and Protocols

This section provides validated, step-by-step protocols for common applications of 7-Azidoheptanoic Acid, emphasizing the rationale behind each step.

Two-Step Labeling of a Protein

This workflow first attaches the linker to the protein via its carboxyl group, creating an "azide-reactive" protein that can be subsequently labeled with an alkyne-bearing molecule using click chemistry.

The Causality of Choice: This two-step approach is ideal when the final label (e.g., a fluorophore, a drug molecule) is sensitive to the conditions of the initial NHS-ester conjugation or when multiple different labels need to be attached to the same azide-functionalized protein batch.

Caption: Experimental workflow for two-step protein labeling.

Protocol 3.1.1: Covalent Attachment of 7-Azidoheptanoic Acid to a Model Protein (e.g., BSA)

-

Objective: To functionalize Bovine Serum Albumin (BSA) with azide groups.

-

Self-Validation: Success is validated by confirming the presence of the azide group on the protein using an alkyne-fluorophore in a subsequent click reaction, followed by SDS-PAGE analysis.

Materials:

-

7-Azidoheptanoic Acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Bovine Serum Albumin (BSA)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Activation Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification: Desalting column (e.g., PD-10) or dialysis cassette (10 kDa MWCO)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve 7-Azidoheptanoic Acid in DMF to a final concentration of 100 mM.

-

Dissolve EDC and NHS in anhydrous DMF to a final concentration of 100 mM each. Rationale: EDC and NHS are moisture-sensitive; using an anhydrous solvent is critical for efficient activation.

-

Dissolve BSA in PBS to a concentration of 10 mg/mL.

-

-

Activation of 7-Azidoheptanoic Acid:

-

In a microfuge tube, combine 20 µL of 100 mM 7-Azidoheptanoic Acid, 20 µL of 100 mM EDC, and 20 µL of 100 mM NHS.

-

Incubate at room temperature for 30 minutes. Rationale: This allows the carboxylic acid to be fully converted to the more stable NHS ester intermediate.

-

-

Conjugation to Protein:

-

Add the entire activation mixture (60 µL) to 1 mL of the 10 mg/mL BSA solution. This represents a significant molar excess of the linker to ensure efficient labeling.

-

Incubate the reaction for 2 hours at room temperature with gentle shaking. Rationale: A pH of 7.4 is a good compromise, keeping the protein stable while allowing the deprotonated primary amines to react efficiently with the NHS ester.[]

-

-

Purification:

-

Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, following the manufacturer's instructions.

-

Alternatively, dialyze the sample against 1L of PBS at 4°C, with at least three buffer changes over 24 hours. Rationale: Purification is essential to prevent downstream interference from unreacted azide linker.

-

-

Characterization & Storage:

-

Confirm protein concentration using a BCA assay.

-

The resulting azide-functionalized BSA is now ready for a subsequent click chemistry reaction. Store at -20°C for long-term use.

-

Surface Functionalization for Biomaterial Applications

This protocol describes how to create an "azide-ready" surface on an amine-functionalized substrate (e.g., an aminosilane-coated glass slide), which can then be used to immobilize alkyne-modified biomolecules.

The Causality of Choice: This method provides a versatile platform for creating custom bio-surfaces. Any molecule that can be modified with an alkyne can be attached to the surface with high specificity and efficiency, which is ideal for fabricating biosensors or cell culture substrates.[16]

Protocol 3.2.1: Immobilization onto an Amine-Functionalized Surface

Materials:

-

Amine-functionalized substrate (e.g., glass slide, nanoparticle)

-

Same activation reagents as in Protocol 3.1.1 (7-Azidoheptanoic Acid, EDC, NHS)

-

Anhydrous organic solvent (e.g., DMF)

-

Washing solvents: Ethanol, Deionized Water

Procedure:

-

Activate 7-Azidoheptanoic Acid: Prepare the activated NHS ester solution as described in Protocol 3.1.1, Step 2.

-

Surface Reaction:

-

Immerse the amine-functionalized substrate in the activated NHS ester solution. Ensure the entire surface is covered.

-

Incubate for 4-6 hours at room temperature in a moisture-free environment (e.g., a desiccator). Rationale: The reaction is slower on a solid phase compared to in solution, requiring a longer incubation time.

-

-

Washing:

-

Remove the substrate from the reaction solution.

-

Rinse thoroughly with DMF to remove unreacted linker.

-

Subsequently, wash with ethanol and then deionized water to remove residual solvent.

-

Dry the surface under a stream of nitrogen.

-

-

Validation:

-

The azide-functionalized surface can be characterized by X-ray Photoelectron Spectroscopy (XPS) to detect the nitrogen signal from the azide group or by contact angle measurements to observe changes in surface hydrophobicity.

-

Functional validation can be performed by "clicking" an alkyne-fluorophore to the surface and measuring fluorescence.

-

Characterization and Quality Control

Confirming the successful synthesis of your conjugate is a critical, self-validating step. A multi-faceted approach is often necessary.

| Technique | Purpose | Expected Outcome for Successful Conjugation |

| FTIR Spectroscopy | Confirms presence of functional groups. | Appearance of a characteristic azide peak (~2100 cm⁻¹) after initial conjugation. Disappearance of the azide peak and appearance of a triazole ring signal after click chemistry. |

| Mass Spectrometry (MALDI-TOF or ESI) | Determines the mass of the final product. | An increase in the molecular weight of the protein or molecule corresponding to the mass of the attached linker and/or label. |

| HPLC (Reverse-Phase) | Separates conjugated from unconjugated species. | A shift in retention time. The conjugate will typically be more hydrophobic and elute later than the starting material. |

| SDS-PAGE with Fluorescence Imaging | Visualizes protein labeling. | If a fluorescent alkyne was used, a fluorescent band will appear at the molecular weight of the target protein. |

Practical Considerations and Troubleshooting

-

Storage and Stability: 7-Azidoheptanoic acid should be stored in a cool, dark place. Azide compounds are potentially energetic and should be handled with appropriate care, though aliphatic azides like this are generally stable.

-

NHS-Ester Hydrolysis: The activated NHS ester is susceptible to hydrolysis in aqueous buffers. The activation step should always be performed in an anhydrous solvent immediately before addition to the aqueous protein solution.

-

Copper Catalyst in CuAAC: For protein labeling, a ligand such as THPTA or TBTA should be used to stabilize the Cu(I) oxidation state and protect the protein from potential damage.[9][17]

-

Low Conjugation Efficiency: If labeling is inefficient, consider increasing the molar excess of the linker, adjusting the reaction pH to 8.0-8.5 to favor deprotonation of lysine amines[], or extending the reaction time.

Conclusion and Future Outlook

7-Azidoheptanoic Acid stands as a testament to the power of bifunctional design in chemical biology. Its combination of a robust, amine-reactive carboxyl group and a versatile, bioorthogonal azide group provides a reliable platform for creating complex molecular architectures. As research moves towards increasingly sophisticated constructs, such as antibody-drug conjugates, targeted nanoparticles, and multiplexed diagnostic platforms, the demand for precise and efficient linkers will only grow. The principles and protocols outlined in this guide provide a solid foundation for leveraging the capabilities of 7-Azidoheptanoic Acid to advance these next-generation scientific endeavors.

References

- Preparation method of 7-amino heptanoic acid - Google P

-

7-azidoheptanoic acid - LookChem. (URL: [Link])

-

Al-Azzam, W., et al. (2023). PEGylated therapeutics in the clinic. WIREs Nanomedicine and Nanobiotechnology. (URL: [Link])

-

Schürch, S., et al. (1995). Biophysical characterization and modeling of lung surfactant components. Journal of Applied Physiology. (URL: [Link])

-

Intramolecular Staudinger Ligation: A Powerful Ring-Closure Method To Form Medium-Sized Lactams | Request PDF - ResearchGate. (URL: [Link])

-

Gody, G., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Polymers. (URL: [Link])

-

Nilsson, B. L., et al. (2001). Staudinger ligation of alpha-azido acids retains stereochemistry. Organic Letters. (URL: [Link])

-

Li, Y., & Weng, W. (2008). Surface modification of hydroxyapatite by stearic acid: characterization and in vitro behaviors. Journal of Materials Science: Materials in Medicine. (URL: [Link])

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - MDPI. (URL: [Link])

-

Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Royal Society of Chemistry. (URL: [Link])

-

Click chemistry Activators - Interchim. (URL: [Link])

-

State-of-the-art surfactants as biomedical game changers: unlocking their potential in drug delivery, diagnostics, and tissue engineering - PubMed. (URL: [Link])

-

Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials - MDPI. (URL: [Link])

-

The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. (URL: [Link])

-

Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog. (URL: [Link])

-

Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - MDPI. (URL: [Link])

-

Site-Specific PEGylation of Therapeutic Proteins - PMC. (URL: [Link])

-

Click Chemistry Protocols - Ruixibiotech. (URL: [Link])

-

Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions - ResearchGate. (URL: [Link])

-

Development of self-nanoemulsifying drug delivery system of 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone to enhance pro-apoptotic activities in MCF-7 breast cancer cells - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

PEGylation increases antitumoral activity of arginine deiminase of Streptococcus pyogenes - SpringerLink. (URL: [Link])

-

Polymeric Nanoparticles as a Promising Drug Delivery Platform for the Efficacious Delivery of Toll-Like Receptor 7/8 Agonist and IDO-Inhibitor - ResearchGate. (URL: [Link])

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC. (URL: [Link])

-

Fast, copper-free click chemistry: A convenient solid-phase approach to oligonucleotide conjugation - ResearchGate. (URL: [Link])

Sources

- 1. 7-Azidoheptanoic acid [synhet.com]

- 2. lookchem.com [lookchem.com]

- 3. 7-azidoheptanoic acid, CasNo.135920-28-4 Suzhou Sibian Chemical Technology Co., Ltd China (Mainland) [sibian.lookchem.com]

- 4. 7-Azido-heptanoic acid | CymitQuimica [cymitquimica.com]

- 5. 7-Aminoheptanoic Acid | 929-17-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

- 12. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Staudingerライゲーション反応 [sigmaaldrich.com]

- 16. Surface modification of hydroxyapatite by stearic acid: characterization and in vitro behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. confluore.com.cn [confluore.com.cn]

An In-depth Technical Guide to 7-Azidoheptanoic Acid in Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 7-Azidoheptanoic Acid, a versatile heterobifunctional linker. We will delve into its core functionalities, proven applications, and detailed protocols, grounding our discussion in the principles of chemical reactivity and bioconjugate stability.

Introduction: The Strategic Role of Linkers in Bioconjugation

Bioconjugation, the science of covalently linking biomolecules, is a cornerstone of modern therapeutics, diagnostics, and life science research.[1][2] At the heart of this discipline lies the "linker," a molecular bridge that connects two or more distinct molecules, such as a protein and a small molecule drug. The choice of linker is a critical determinant of the final conjugate's stability, functionality, and pharmacokinetic properties.

7-Azidoheptanoic Acid has emerged as a valuable tool in the bioconjugation toolkit. It is a heterobifunctional linker, meaning it possesses two different reactive groups: a terminal azide (-N₃) and a carboxylic acid (-COOH). This dual functionality allows for a sequential and controlled conjugation strategy, which is paramount for creating well-defined and reproducible bioconjugates. The seven-carbon aliphatic chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 7-Azidoheptanoic Acid is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃O₂ | [4][5] |

| Molecular Weight | 171.20 g/mol | [4][5] |

| CAS Number | 135920-28-4 | [6][7] |

| Appearance | Colorless to slightly yellow liquid | [4][8] |

| Purity | Typically >95% | [4][6] |

The Core Chemistry: A Two-Step Conjugation Strategy

The utility of 7-Azidoheptanoic Acid stems from the orthogonal reactivity of its two functional groups. This allows for a two-step process: first, the activation of the carboxylic acid to react with a biomolecule, and second, the use of the azide group for "click chemistry" ligation.

Step 1: Amine-Reactive Conjugation via NHS Ester Activation

The carboxylic acid group of 7-Azidoheptanoic Acid does not directly react with amines on proteins under physiological conditions. It must first be activated to a more reactive form. The most common and reliable method is its conversion to an N-Hydroxysuccinimide (NHS) ester.[9][10][11]

This activation is typically achieved using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of N-Hydroxysuccinimide (NHS).[12] The resulting 7-Azidoheptanoic Acid NHS ester is a stable, amine-reactive intermediate that readily couples with primary amines (e.g., the ε-amine of lysine residues and the N-terminus of proteins) to form a stable amide bond.[13][14]

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Causality Behind Experimental Choices:

-

Copper Source and Ligands: The active catalyst is Copper(I), which is unstable and readily oxidizes to the inactive Cu(II) state. [15]Therefore, the reaction is typically run using a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate Cu(I) in situ. [15]A stabilizing ligand, such as the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to protect the Cu(I) from oxidation and to prevent protein degradation that can be caused by free copper ions. [15]* Bioorthogonality: The azide and alkyne groups are essentially absent from natural biological systems. [16]This "bioorthogonality" ensures that the reaction proceeds with extremely high specificity, linking only the desired components and minimizing side reactions with other functional groups in a complex biological milieu.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing a robust framework for the successful use of 7-Azidoheptanoic Acid.

Protocol 1: NHS Ester Activation of 7-Azidoheptanoic Acid

This protocol describes the in situ generation of the NHS ester and its subsequent reaction with a model protein (e.g., Bovine Serum Albumin, BSA).

Materials:

-

7-Azidoheptanoic Acid

-

EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

-

NHS (N-Hydroxysuccinimide)

-

Protein (e.g., BSA) at 5-20 mg/mL

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5 [10][13]* Anhydrous DMSO

-

Desalting column (e.g., Glen Gel-Pak™ or equivalent) [13] Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 5-20 mg/mL. [13]Ensure the buffer does not contain primary amines (e.g., Tris or glycine). [17]2. Prepare Reagent Stock Solutions:

-

Separately dissolve 7-Azidoheptanoic Acid, EDC, and NHS in anhydrous DMSO to create concentrated stock solutions (e.g., 100 mM). These should be prepared fresh.

-

-

Activation and Conjugation:

-

Calculate the required volume of the 7-Azidoheptanoic Acid stock solution to achieve the desired molar excess (e.g., 20-fold) relative to the protein.

-

In a separate microfuge tube, combine the calculated volume of 7-Azidoheptanoic Acid with a 1.5-fold molar excess of both EDC and NHS (relative to the acid). [12]Allow this activation reaction to proceed for 15 minutes at room temperature.

-

Add the activated NHS ester solution directly to the protein solution.

-

Incubate the reaction for 1-4 hours at room temperature with gentle agitation. [13]4. Purification:

-

Remove the excess, unreacted reagent and byproducts (e.g., hydrolyzed NHS ester) by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). [13] * Collect the protein-containing fractions.

-

Protocol 2: CuAAC "Click" Reaction

This protocol details the conjugation of the azide-modified protein to an alkyne-functionalized molecule (e.g., an alkyne-fluorophore).

Materials:

-

Azide-modified protein (from Protocol 1)

-

Alkyne-functionalized molecule

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water) [18]* THPTA ligand solution (e.g., 100 mM in water) [18]* Sodium Ascorbate solution (prepare fresh, e.g., 20 mg in 0.36 mL water) [18]* PBS buffer, pH 7.4

Procedure:

-

Prepare Click Reagents:

-

Catalyst Premix: For each reaction, prepare a premix of the copper catalyst. Combine 1 part CuSO₄ solution with 5 parts THPTA ligand solution. Vortex briefly. This complexation step is critical for catalyst stability and protein integrity. [15][19] * Reducing Agent: Prepare the sodium ascorbate solution immediately before use, as it is susceptible to oxidation. [18]2. Set up the Click Reaction:

-

In a microfuge tube, combine the azide-modified protein, the alkyne-functionalized molecule (typically in a 5-10 fold molar excess over the protein), and PBS buffer.

-

Add the CuSO₄/THPTA catalyst premix to the tube.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. [15] * Vortex briefly to mix.

-

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorophore.

-

Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the copper catalyst, excess reagents, and unreacted alkyne molecule.

Characterization and Troubleshooting

Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.

| Technique | Purpose | Key Insights |

| UV-Vis Spectroscopy | Determine protein concentration and degree of labeling (if a chromophore is attached). | Compares absorbance at 280 nm (protein) with the absorbance maximum of the attached molecule. |

| Mass Spectrometry (ESI-MS) | Confirm covalent modification and determine the exact mass of the conjugate. [20] | Provides a precise mass shift corresponding to the addition of the linker and payload, allowing for calculation of the drug-to-antibody ratio (DAR). [21][22] |

| Size-Exclusion Chromatography (SEC) | Assess purity and detect aggregation. | Compares the retention time of the conjugate to the starting protein. A shift to an earlier retention time may indicate aggregation. |

Troubleshooting Common Issues

-

Low Conjugation Yield (NHS reaction):

-

Cause: Hydrolysis of the NHS ester.

-

Solution: Ensure the reaction pH is not above 8.5. Use freshly prepared NHS ester solution. Confirm the absence of primary amine contaminants in your buffers. [17]* Low Conjugation Yield (Click reaction):

-

Cause: Inactive copper catalyst.

-

Solution: Prepare the sodium ascorbate solution immediately before use. Ensure the THPTA ligand is used to stabilize the Cu(I) state.

-

-

Protein Aggregation:

-

Cause: High degree of labeling or exposure to free copper ions.

-

Solution: Reduce the molar excess of the NHS ester in the initial labeling step. Ensure a sufficient excess of THPTA ligand (e.g., 5 equivalents to copper) is used in the click reaction. [19]

-

Conclusion

7-Azidoheptanoic Acid is a powerful and versatile heterobifunctional linker that enables a controlled, two-step approach to bioconjugation. By first leveraging robust amine-reactive chemistry through an NHS ester intermediate, a biomolecule can be efficiently functionalized with an azide handle. This bioorthogonal group then allows for highly specific ligation to an alkyne-bearing molecule via copper-catalyzed click chemistry. This strategic approach provides researchers with a reliable method for constructing well-defined bioconjugates for a wide array of applications in research, diagnostics, and therapeutic development.

References

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]

-

Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (n.d.). Glen Research. Retrieved from [Link]

-

7-Azidoheptanoic acid ethyl ester. (2024, April 9). ChemBK. Retrieved from [Link]

- Preparation method of 7-amino heptanoic acid. (n.d.). Google Patents.

-

7-Azidoheptanoic acid | CAS#:135920-28-4. (2025, September 11). Chemsrc. Retrieved from [Link]

-

7-azidoheptanoic acid. (n.d.). LookChem. Retrieved from [Link]

-

7-azidoheptanoic acid CAS NO.135920-28-4. (n.d.). Sibian Chemical. Retrieved from [Link]

-

Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (n.d.). PMC. Retrieved from [Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC. Retrieved from [Link]

-

NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. Retrieved from [Link]

-

Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). (n.d.). PMC. Retrieved from [Link]

-

Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. (2025, November 13). Preprints.org. Retrieved from [Link]

-

Development And Application of "Click Chemistry" In ADC And PROTAC. (2025, October 5). Technology Networks. Retrieved from [Link]

-

Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. (2017, March 1). ResearchGate. Retrieved from [Link]

-

Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. (n.d.). Fluidic Sciences. Retrieved from [Link]

-

Bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. (2024, December 16). MavMatrix - UTA. Retrieved from [Link]

-

Glycosylated α-Azido Amino Acids: Versatile Intermediates in the Synthesis of Neoglycoconjugates. (n.d.). ResearchGate. Retrieved from [Link]

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). JoVE. Retrieved from [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved from [Link]

-

Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. (2020, September 15). CDN. Retrieved from [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011, December 15). Jena Bioscience. Retrieved from [Link]

-

Breakthrough in click chemistry: innovative method revolutionizes drug development. (2025, February 11). EurekAlert!. Retrieved from [Link]

-

Advances in Bioconjugation. (n.d.). PMC. Retrieved from [Link]

-

Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (n.d.). Waters Corporation. Retrieved from [Link]

-

Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (2024, December 27). PMC. Retrieved from [Link]

-

Troubleshooting Guides. (2024, November 7). Creative Biolabs. Retrieved from [Link]

Sources

- 1. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 7-Azido-heptanoic acid | CymitQuimica [cymitquimica.com]

- 5. 7-Azidoheptanoic acid | CAS#:135920-28-4 | Chemsrc [chemsrc.com]

- 6. 7-Azidoheptanoic acid [synhet.com]

- 7. 7-azidoheptanoic acid | 135920-28-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. glenresearch.com [glenresearch.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. broadpharm.com [broadpharm.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. enovatia.com [enovatia.com]

Technical Guide: 7-Azidoheptanoic Acid in Pharmaceutical Linkerology

[1]

Executive Summary

7-Azidoheptanoic acid (CAS: 135920-28-4) is a specialized heterobifunctional linker used extensively in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Characterized by a terminal carboxylic acid and a bioorthogonal azide moiety separated by a seven-carbon aliphatic chain, it serves as a critical "spacer" that defines the physicochemical properties and spatial orientation of conjugated therapeutics.[1]

This guide details the synthesis, safety protocols, and application logic of 7-Azidoheptanoic acid, specifically focusing on its utility in "Click Chemistry" (CuAAC and SPAAC) for targeted protein degradation and bioconjugation.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

7-Azidoheptanoic acid functions as a hydrophobic spacer.[1] Its seven-carbon length (approx. 9–10 Å) is often optimal for bridging E3 ligase ligands to target protein ligands in PROTAC design, avoiding the steric clashes often seen with shorter linkers while maintaining better cell permeability than longer polyethylene glycol (PEG) chains.[1]

| Property | Specification |

| IUPAC Name | 7-Azidoheptanoic acid |

| CAS Number | 135920-28-4 |

| Molecular Formula | |

| Molecular Weight | 171.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| Boiling Point | ~280°C (Predicted) - Note: Do not distill; risk of decomposition |

| pKa | ~4.76 (Carboxylic acid) |

| Stability | Stable at -20°C; Sensitive to heat and shock (Azide functionality) |

Synthetic Route & Manufacturing Protocol

The synthesis of 7-Azidoheptanoic acid is a classic nucleophilic substitution (

Reaction Logic Diagram

The following diagram illustrates the synthetic workflow and critical decision points.

Caption: Synthesis workflow for 7-Azidoheptanoic acid via nucleophilic substitution of bromide with azide.

Detailed Experimental Protocol

Safety Warning: Perform all steps behind a blast shield. Avoid using halogenated solvents (DCM/Chloroform) during the reaction phase with sodium azide to prevent the formation of explosive di/tri-azidomethane.[1][5]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Bromoheptanoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Azidation: Carefully add Sodium Azide (

, 1.5 eq) in one portion. -

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 12–18 hours.-

Monitoring: Monitor reaction progress via TLC (stain with Bromocresol Green for acid) or LC-MS.[1]

-

-

Workup:

-

Purification:

-

Wash combined organic layers with brine (saturated NaCl).[1]

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Safety: Do not rotary evaporate to complete dryness if heating bath >40°C.[1]

-

Result: The product is typically obtained as a pale yellow oil, sufficiently pure (>95%) for subsequent conjugation.

-

Pharmaceutical Applications: Linkerology

7-Azidoheptanoic acid is a "Click-Ready" linker.[1] Its primary value lies in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which forms a stable 1,2,3-triazole linkage.[1]

PROTAC Development

In PROTACs (Proteolysis Targeting Chimeras), the linker length is a determinant of degradation efficiency.

-

Reach: The 7-carbon chain allows the E3 ligase (e.g., Cereblon or VHL) to recruit the Target Protein without steric hindrance.[1]

-

Permeability: Unlike PEG linkers, the aliphatic chain of 7-azidoheptanoic acid increases lipophilicity (

), potentially improving membrane permeability.

Mechanism of Action (Ternary Complex)

The diagram below details how this specific linker facilitates the ubiquitination process.[1]

Caption: PROTAC mechanism showing 7-Azidoheptanoic acid bridging the Target Ligand and E3 Ligase Ligand.

Safety & Handling: The C/N Ratio Rule

Working with organic azides requires a quantitative assessment of explosivity risks.[1][6][7]

The C/N Ratio Calculation

The stability of an organic azide is estimated by the Carbon/Nitrogen ratio.[1][6][8]

Interpretation:

-

Ratio ≥ 3: Generally considered stable for isolation and storage.[1]

-

Rule of Six: The compound contains 7 carbons, satisfying the "Rule of Six" (at least 6 carbons per energetic functional group).

-

Protocol: While calculated as stable, standard azide precautions apply:

References

-

LookChem. (n.d.).[1] 7-Azidoheptanoic acid - CAS 135920-28-4 Properties and Suppliers. Retrieved from [Link][1]

-

University of Pittsburgh. (2013). Safety Manual: Guidelines for the Safe Handling of Azides. Retrieved from [Link][1]

-

Maneiro, M., et al. (2020). Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation.[1] ACS Central Science.[1] Retrieved from [Link]

Sources

- 1. A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-azidoheptanoic acid|lookchem [lookchem.com]

- 3. 7-Azidoheptanoic acid [synhet.com]

- 4. 7-Azido-heptanoic acid | CymitQuimica [cymitquimica.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. uvic.ca [uvic.ca]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

Methodological & Application

Application Notes & Protocols: Leveraging 7-Azidoheptanoic Acid for Advanced Bioconjugation via Click Chemistry

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of 7-Azidoheptanoic Acid as a versatile, bifunctional linker in click chemistry applications. We delve into the core principles and methodologies for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and validation. By explaining the causality behind procedural steps, this document serves as both a practical manual and an educational resource for creating robust and reproducible bioconjugates.

Introduction: The Power of a Bifunctional Linker

7-Azidoheptanoic Acid is a powerful tool in the bioconjugation toolkit. Its architecture is elegantly simple yet highly effective, featuring two key functional groups at opposite ends of a seven-carbon aliphatic chain:

-

Azide Group (-N₃): A stable, bioorthogonal handle that participates with high specificity in click chemistry reactions.

-

Carboxylic Acid Group (-COOH): A versatile functional group that can be readily activated to form stable amide bonds with primary amines, such as the ε-amine of lysine residues found on the surface of proteins.[1]

This dual functionality allows 7-Azidoheptanoic Acid to act as a molecular bridge, first anchoring to a biomolecule of interest (e.g., an antibody, enzyme, or peptide) and then presenting an azide moiety for a subsequent, highly efficient click reaction with an alkyne-containing probe, drug, or surface. The heptanoic acid spacer provides adequate length to minimize steric hindrance between the conjugated partners.[2]

Pathway Selection: CuAAC vs. SPAAC

The azide group of the tethered linker can react via two primary click chemistry pathways. The choice between them is dictated by the experimental context, particularly the tolerance of the biological system to copper.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The prototypical click reaction, prized for its speed, reliability, and high yields.[3] It requires a copper(I) catalyst, which dramatically accelerates the reaction between a terminal alkyne and an azide.[4] While highly efficient, the potential cytotoxicity of copper can limit its use in living systems.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that leverages the high ring strain of a cyclooctyne (e.g., DBCO) to drive the reaction with an azide.[] This reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes, making it ideal for live-cell labeling and in vivo applications.[]

Below is a workflow illustrating the strategic application of 7-Azidoheptanoic Acid.

Materials & Reagents

-

Azide-labeled protein (from Protocol I)

-

Alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) Sulfate (CuSO₄) solution: 20 mM in water

-

Sodium Ascorbate solution: 300 mM in water (prepare fresh)

-

THPTA ligand solution: 100 mM in water

-

Reaction Buffer: PBS, pH 7.4

Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration | Purpose |

| Azide-Protein | 1-5 mg/mL | Varies | Azide-containing substrate |

| Alkyne-Probe | 2.5 mM | 100-250 µM | Alkyne-containing substrate |

| CuSO₄ | 20 mM | 1 mM | Catalyst Precursor |

| THPTA Ligand | 100 mM | 5 mM | Cu(I) Stabilizing Ligand |

| Sodium Ascorbate | 300 mM | 5-10 mM | Reducing Agent |

Step-by-Step Methodology

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the specified order. Expert Insight: The pre-complexation of copper and ligand is critical for reaction efficiency. [8] * 50 µL of Azide-labeled protein (1-5 mg/mL)

-

90 µL of PBS buffer

-

20 µL of 2.5 mM Alkyne-probe solution

-

10 µL of 100 mM THPTA solution (vortex briefly)

-

10 µL of 20 mM CuSO₄ solution (vortex briefly)

-

-

Initiate the Reaction:

-

Add 10 µL of 300 mM sodium ascorbate solution to the tube.

-

Vortex gently to mix. The final volume is 190 µL.

-

-

Incubation:

-

Protect the reaction from light if using a fluorescent probe.

-

Incubate for 30-60 minutes at room temperature. [9]Reaction times may require optimization depending on the specific reactants.

-

-

Purification and Validation:

-

Purify the final conjugate using a desalting column to remove excess reagents and catalyst components.

-

Validate the conjugation using SDS-PAGE (look for a band shift), mass spectrometry (to confirm mass addition), or functional assays (e.g., fluorescence imaging for a fluorophore conjugate).

-

Protocol III: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Causality: The SPAAC reaction mechanism is a [3+2] dipolar cycloaddition driven by the release of ring strain from a cyclooctyne, most commonly a dibenzocyclooctyne (DBCO) derivative. [10]The severe bond angle distortion in the eight-membered ring significantly lowers the activation energy for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without any catalyst. [][]This makes the reaction exquisitely bioorthogonal and ideal for sensitive biological samples.

Materials & Reagents

-

Azide-labeled protein (from Protocol I)

-

DBCO-functionalized molecule (e.g., DBCO-fluorophore, DBCO-drug)

-

Reaction Buffer: PBS, pH 7.4

-

Expert Insight: Avoid buffers containing sodium azide (NaN₃) as a preservative. The azide ion will compete with the azide-labeled protein for the DBCO reagent, dramatically reducing labeling efficiency. [11]

Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration | Purpose |

| Azide-Protein | 1-5 mg/mL | Varies | Azide-containing substrate |

| DBCO-Probe | 1-10 mM in DMSO | 2-5x molar excess over protein | Strained alkyne substrate |

Step-by-Step Methodology

-

Prepare the Reaction Mixture:

-

To your solution of azide-labeled protein in PBS, add the DBCO-probe. A 2- to 5-fold molar excess of the DBCO reagent is typically sufficient.

-

The DBCO-probe is usually dissolved in DMSO. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction kinetics are generally slower than CuAAC but still highly efficient. [12] * Protect from light if using a fluorescent DBCO-probe.

-

-

Purification and Validation:

-

Purify the final conjugate using a desalting column to remove excess DBCO-probe.

-

Validate the success of the conjugation using the same methods described for CuAAC (SDS-PAGE, mass spectrometry, functional assays).

-

References

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. Link

-

Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-Accelerated Cu-Catalyzed Azide-Alkyne Cycloaddition: A Mechanistic Report. Journal of the American Chemical Society, 129(42), 12696–12704. Link

-

Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Link

-

ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Link

-

Svatunek, D., et al. (2016). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. ResearchGate. Link

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). An Insight Into Click Chemistry. Vol 77(1), 136-143. Link

-

Interchim. (n.d.). Click chemistry Activators. Retrieved February 5, 2026, from [Link]

-

baseclick. (n.d.). Protocols. Retrieved February 5, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Link

-

Hermanson, G. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification [Video]. YouTube. Link

-

Prescott, M., et al. (2022). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS Bioconjugate Chemistry. Link

-

MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences. Link

-

Batey, R. A., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. The Journal of Organic Chemistry. Link

-

Lee, K., et al. (2020). The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. Pharmaceuticals. Link

-

Wikipedia. (n.d.). Click chemistry. Retrieved February 5, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

7-Azidoheptanoic Acid: A Versatile Tool for Precision Bioconjugation of Proteins and Peptides

Introduction: The Power of Bioorthogonal Chemistry in Modern Research

In the intricate landscape of biological research and therapeutic development, the ability to selectively label and modify proteins and peptides is paramount. Such modifications are instrumental in a vast array of applications, from elucidating complex biological pathways to constructing targeted drug delivery systems.[1][2] Traditional labeling methods often lack specificity, leading to heterogeneous products and ambiguous results. The advent of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field. Central to this revolution is the azide-alkyne cycloaddition, a "click chemistry" reaction renowned for its high efficiency, specificity, and biocompatibility.[3][4]

7-Azidoheptanoic acid emerges as a key player in this domain, offering a versatile and efficient means to introduce an azide moiety onto biomolecules.[5] This seven-carbon chain carboxylic acid, featuring a terminal azide group, serves as a powerful bifunctional linker, enabling the covalent attachment of a wide range of reporter molecules, imaging agents, and therapeutic payloads to proteins and peptides.[5] Its aliphatic chain provides a flexible spacer, minimizing potential steric hindrance and preserving the biological activity of the labeled molecule. This guide provides a comprehensive overview of the applications and protocols for utilizing 7-Azidoheptanoic Acid in protein and peptide labeling, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Advantages of 7-Azidoheptanoic Acid

7-Azidoheptanoic acid is a colorless to pale yellow liquid with a molecular weight of 171.2 g/mol .[5] Its structure combines a carboxylic acid group, amenable to standard bioconjugation techniques, and a terminal azide group, a key functional group for click chemistry.

| Property | Value | Source |

| Molecular Formula | C7H13N3O2 | [5] |

| Molecular Weight | 171.2 g/mol | [5] |

| Appearance | Colorless Clear Liquid | [5] |

| Purity | Min. 95% | [5] |

The primary advantages of employing 7-Azidoheptanoic acid in bioconjugation strategies include:

-

Bioorthogonality : The azide group is virtually absent in biological systems, ensuring that it will not participate in unwanted side reactions with native functional groups.

-

High Reactivity and Specificity : The azide group reacts specifically and efficiently with alkyne-containing molecules through click chemistry, yielding a stable triazole linkage.[6]

-

Versatility : The carboxylic acid handle allows for straightforward conjugation to primary amines on proteins and peptides through the formation of a stable amide bond, typically via an N-hydroxysuccinimide (NHS) ester intermediate.[7]

-

Flexibility : The heptanoic acid backbone provides a flexible spacer arm, which can be crucial for maintaining the native conformation and function of the labeled biomolecule.

Workflow for Protein and Peptide Labeling

The journey from 7-Azidoheptanoic Acid to a precisely labeled biomolecule generally follows a two-stage process. First, the protein or peptide is functionalized with the azide group. Second, the azide-modified biomolecule is conjugated to an alkyne-containing molecule of interest via click chemistry.

Sources

- 1. Developing Role for Artificial Intelligence in Drug Discovery in Drug Design, Development, and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bachem.com [bachem.com]

- 4. mdpi.com [mdpi.com]

- 5. 7-Azido-heptanoic acid | CymitQuimica [cymitquimica.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

Precision Chemical Proteomics: Applications of 7-Azidoheptanoic Acid

Executive Summary

7-Azidoheptanoic acid is a medium-chain alkyl azide (

This guide details the application of 7-azidoheptanoic acid in Activity-Based Protein Profiling (ABPP) , specifically focusing on the synthesis of "clickable" probes and their subsequent deployment in chemoproteomic enrichment workflows.

Part 1: Chemical Biology & Mechanism

The Structural Logic of the C7 Linker

In the design of Activity-Based Probes (ABPs) or PROTACs, the linker is not merely a passive connector; it dictates the probe's solubility, cell permeability, and the steric availability of the click handle.

-

Steric Relief: The heptanoic backbone moves the bulky triazole product (formed after the click reaction) away from the protein binding site, preventing "false negatives" where the reporter tag interferes with ligand-target binding.

-

Hydrophobicity Balance: The C7 chain adds moderate lipophilicity, which can enhance cell permeability for in situ labeling, unlike highly polar PEG linkers that may require cell lysis prior to labeling.

The "Two-Step" ABPP Mechanism

The utility of 7-azidoheptanoic acid relies on a two-step bioorthogonal workflow:

-

Probe Ligation: The carboxylic acid terminus is activated (typically as an NHS ester) and coupled to a drug or ligand containing a primary amine.

-

Proteome Reactivity: The resulting probe is incubated with a proteome. The ligand binds its target, and the azide handle remains inert.

-

Click Chemistry: A reporter molecule (e.g., Biotin-Alkyne) is covalently attached via CuAAC, allowing for affinity enrichment.

Figure 1: The Chemical Proteomics Workflow. 7-Azidoheptanoic acid acts as the critical bridge converting a standard ligand into a chemoproteomic probe.

Part 2: Application Note – Probe Synthesis

Objective: To derivatize a primary amine-containing pharmacophore with 7-azidoheptanoic acid.

Reagents Required

-

Ligand: Target molecule with a solvent-accessible primary amine (or secondary amine).

-

Linker: 7-Azidoheptanoic acid (CAS: 16298-03-6).

-

Coupling Agents: HATU or EDC/NHS.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: Anhydrous DMF or DMSO.

Synthesis Protocol (Microscale)

-

Activation: Dissolve 7-azidoheptanoic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to generate the active ester.

-

Coupling: Add the amine-bearing ligand (1.0 eq) to the mixture.

-

Incubation: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: +153.1 Da corresponding to the

acyl fragment). -

Purification: For biological applications, purify via semi-prep HPLC to remove unreacted azide, which can cause high background in proteomics.

-

Storage: Lyophilize and store at -20°C. Stable for >6 months.